Adenosine,2'-deoxy-2,3-dihydro-2-oxo-

HIV-1 reverse transcriptase DNA polymerase selectivity non-canonical nucleotide incorporation

Adenosine,2′-deoxy-2,3-dihydro-2-oxo- (syn. 2′-deoxyisoguanosine, dIsoG; CAS 106449-56-3) is a non-canonical purine nucleoside in which the amino and carbonyl substituents of the purine base are transposed relative to guanosine.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
Cat. No. B13839902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine,2'-deoxy-2,3-dihydro-2-oxo-
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1NC2=C(C(=N1)N)N=CN2C3C(=O)C(C(O3)CO)O
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h3-4,6,10,13,16-17H,1-2H2,(H2,11,12)/t4-,6-,10-/m1/s1
InChIKeyHEWMVHBIIOFYSI-FAWMWEEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Deoxyisoguanosine (dIsoG / 2′-Deoxy-2,3-dihydro-2-oxo-adenosine) Procurement Guide: Non-Canonical Nucleoside for Expanded Genetic Systems, Triplex Technology, and DNA Damage Research


Adenosine,2′-deoxy-2,3-dihydro-2-oxo- (syn. 2′-deoxyisoguanosine, dIsoG; CAS 106449-56-3) is a non-canonical purine nucleoside in which the amino and carbonyl substituents of the purine base are transposed relative to guanosine . This iso-G base contains a carbonyl at C2 and an amino group at C6, conferring tautomeric and base-pairing properties that are fundamentally distinct from the canonical nucleosides 2′-deoxyguanosine (dG) and 2′-deoxyadenosine (dA). dIsoG is primarily sourced as a synthetic product, typically at >99% purity by HPLC , and is employed as a phosphoramidite building block for solid-phase oligonucleotide synthesis, as a model lesion for oxidative DNA damage (2-hydroxyadenine), and as a third-strand nucleobase in triplex-forming oligonucleotides.

Why 2′-Deoxyguanosine or 2′-Deoxyadenosine Cannot Replace 2′-Deoxyisoguanosine in Nucleic Acid Engineering and Damage-Sensing Applications


Canonical purine 2′-deoxynucleosides such as dG or dA cannot substitute for dIsoG because they lack the transposed hydrogen-bonding pattern (donor/acceptor permutation) that defines iso-G's orthogonal pairing properties [1]. dG pairs primarily with C, while dIsoG pairs promiscuously with both T and C, with an iG·iC pair having stability equivalent to a natural G·C Watson–Crick pair [1]. Moreover, dIsoG displays temperature-dependent keto–enol tautomerism that enables multiple base-pairing conformations within a single duplex—a property absent in dG or dA under physiological conditions [2]. These differences produce distinct polymerase recognition profiles: HIV-1 reverse transcriptase incorporates the triphosphate of dIsoG (d-isoGTP) with approximately 10-fold higher efficiency than eukaryotic DNA polymerase α, a differential not observed with canonical dGTP [3]. Additional functional capabilities unique to dIsoG include pH-independent Hoogsteen triplex formation in place of protonated dC, and enhanced tetraplex stability relative to guanine quartets.

Quantitative Head-to-Head Evidence: Where 2′-Deoxyisoguanosine Demonstrates Verifiable Differentiation from dG, dA, IsoG, and Protonated dC


HIV-1 Reverse Transcriptase Incorporates d-isoGTP Opposite T/U ~10-Fold More Efficiently Than Eukaryotic DNA Polymerase α

HIV-1 reverse transcriptase (RT) incorporates 2′-deoxyisoguanosine triphosphate (d-isoGTP) opposite thymidine in a DNA template and opposite uracil in an RNA template approximately 10 times more efficiently than the eukaryotic DNA polymerase α (pol α), both in the absence and presence of dATP [1]. This differential incorporation efficiency reflects a pronounced selectivity of the viral polymerase for the non-canonical triphosphate that is not observed with the host polymerase, establishing dIsoG as a probe for polymerase active-site architecture and a candidate scaffold for antiviral nucleoside analog design.

HIV-1 reverse transcriptase DNA polymerase selectivity non-canonical nucleotide incorporation

pH-Independent Triplex Formation: 2′-Deoxyisoguanosine Replaces Protonated dC at Neutral and Alkaline pH

In third-strand oligonucleotide triplexes, 2′-deoxyisoguanosine (1) and its fluorescent 8-aza derivative (4) act as surrogates for protonated 2′-deoxycytidine (dC·H⁺) in Hoogsteen base pairing [1]. In contrast to dC, which requires acidic conditions (pH ~5–6) for triplex formation due to the need for N3 protonation (pKa ≈ 4.5), triplexes containing 2′-deoxyisoguanosine are formed under neutral conditions and even at alkaline pH values. Triplex melting can be monitored independently from duplex dissociation when the third strand carries a fluorescent 4 residue, and third-strand binding opposite dG is selective as demonstrated by mismatch discrimination experiments.

triplex DNA Hoogsteen base pairing pH-independent gene targeting

Tautomeric Promiscuity: dIsoG Enol Tautomer Reaches ~40% Population at 40°C, Whereas dG/dA Remain Predominantly Single Tautomers

X-ray crystallography (1.4 Å resolution) and solution NMR analysis of the DNA dodecamer d(CGC[iG]AATTTGCG) revealed that the two independent iG·T base pairs within the same duplex adopt different conformations: one in a Watson–Crick geometry and the other in a wobble geometry [1]. In solution at 2°C, both iG·T pairs predominantly adopt the wobble (keto) form; however, at elevated temperatures, another duplex form—likely involving the enol tautomer of iG—undergoes slow exchange with the keto form and becomes significantly populated, reaching approximately 40% at 40°C [1]. By contrast, canonical nucleosides 2′-deoxyguanosine and 2′-deoxyadenosine exist almost exclusively as single keto tautomers under physiological conditions (rare tautomer population <0.01%). First-principles calculations independently confirm that the N1H and N3H neutral tautomers of isoguanine are approximately equally populated in aqueous solution [2].

nucleobase tautomerism mutagenesis DNA damage

Orthogonal Base-Pairing Stability: iG·iC Duplex Stability Matches G·C (ΔΔG°37 = 0.1 kcal/mol) and iG·C Matches A·U (ΔΔG°37 = 0.3 kcal/mol)

Thermodynamic parameters from UV optical melting experiments on two independent oligonucleotide duplex systems demonstrate that the unnatural iso-G·iso-C base pair possesses stability equivalent to a natural G·C Watson–Crick pair [1]. In 12-mer duplex 1, the iG·iC pair exhibits a Tm of 50.3°C and a ΔG°37 of 11.5 kcal/mol, compared to 49.8°C and 11.4 kcal/mol for the G·C pair (ΔΔG°37 = +0.1 kcal/mol, i.e., essentially isoenergetic). The iG·C mismatch pair yields a Tm of 44.1°C and ΔG°37 of 9.9 kcal/mol, isoenergetic with the A·U natural pair (Tm 42.8°C, ΔG°37 9.6 kcal/mol; ΔΔG°37 = +0.3 kcal/mol). These quantitative stabilities establish that dIsoG participates in an orthogonal, non-cross-hybridizing base-pairing system with iso-C that does not interfere with natural G·C and A·T/U pairing.

expanded genetic alphabet orthogonal base pairing duplex thermodynamics

Enhanced Tetraplex Stability: [d(T4isoG4T4)]₄ Tetraplex Is More Stable Than [d(T4G4T4)]₄ Guanine Tetraplex

The self-aggregation of the oligonucleotide d(T4isoG4T4) was investigated by ion-exchange HPLC and circular dichroism spectroscopy and compared directly with the canonical d(T4G4T4) sequence [1]. Both oligonucleotides form tetrameric tetraplex structures in the presence of Na⁺ ions and display nearly identical chromatographic mobility on ion-exchange HPLC. However, the ratio of aggregate to monomer is temperature-dependent, and the [d(T4isoG4T4)]₄ tetraplex was found to be more stable than the corresponding [d(T4G4T4)]₄ guanine tetraplex. Furthermore, d(T4isoG4T4) and d(T4G4T4) form mixed tetraplexes containing strands of both sequences, providing a tool for probing strand-exchange dynamics in tetraplex assemblies.

tetraplex DNA isoguanine quartet telomeric structures

Commercial Purity Benchmark: dIsoG Supplied at >99% HPLC Purity for High-Fidelity Oligonucleotide Synthesis

The procurement-grade 2′-deoxyisoguanosine (CAS 106449-56-3) is commercially available at >99% purity as determined by HPLC (typical batch Certificate of Analysis value) . This high purity is critical for solid-phase oligonucleotide synthesis using dIsoG phosphoramidite building blocks, where even minor nucleobase impurities can cause chain-termination errors, reduced coupling efficiency, and contamination of the final oligomer. The synthetic route reported by Walsh et al. achieves a concise preparation of dIsoG via glycosylation of 2,6-dichloropurine with Hoffer sugar, followed by regioselective amination and C2 displacement, yielding pure 2-chloro-2′-deoxyadenosine as a single N9 isomer that is then converted to dIsoG [1]. This synthetic accessibility, combined with commercial high-purity supply, supports routine incorporation into oligodeoxynucleotides for applications described in the evidence above.

oligonucleotide synthesis phosphoramidite building block nucleoside purity

High-Impact Application Scenarios for 2′-Deoxyisoguanosine Based on Quantitatively Established Differentiation


Expanded Genetic Alphabet Systems: Orthogonal iso-G / iso-C Base-Pair Construction

Researchers developing six-letter (or greater) genetic systems require a nucleoside that pairs orthogonally with iso-C with stability matching natural pairs while avoiding cross-hybridization with G or A. dIsoG fulfills this requirement: the iG·iC pair has ΔΔG°37 = +0.1 kcal/mol relative to G·C, and iG does not efficiently pair with G or A [1]. Procurement of >99% pure dIsoG phosphoramidite ensures high-yield solid-phase incorporation of iso-G bases for in vitro replication, transcription, and aptamer selection campaigns.

Physiological Triplex Gene Targeting: pH-Independent Third-Strand Binding to Duplex DNA

Antigene strategies using triplex-forming oligonucleotides (TFOs) require third-strand Hoogsteen binding that functions at physiological pH 7.4. Standard protonated dC fails under these conditions (requires pH ~5–6). dIsoG-based TFOs form stable triplexes at neutral to alkaline pH, as demonstrated by Seela et al. [2], enabling gene-silencing experiments and diagnostic probe designs that operate in live-cell environments without artificial pH adjustment.

Oxidative DNA Damage Lesion Modeling and Tautomerism-Mediated Mutagenesis Studies

Isoguanine (2-hydroxyadenine) is a known product of Fenton-type oxidative DNA damage. dIsoG serves as the authentic 2′-deoxyribonucleoside model of this lesion. Its unique tautomeric profile—with approximately 40% enol population at 40°C in duplex DNA [3]—enables direct experimental interrogation of tautomer-dependent polymerase misincorporation mechanisms that are inaccessible using non-tautomerizing canonical nucleosides. This makes dIsoG an essential positive control in DNA damage and repair enzymology assays.

HIV-1 Polymerase Selectivity Screening and Antiviral Nucleoside Probe Design

The approximately 10-fold preferential incorporation of d-isoGTP by HIV-1 RT over eukaryotic DNA polymerase α [4] positions dIsoG triphosphate as a selectivity probe for viral polymerase active-site architecture. Medicinal chemistry programs targeting HIV RT can use dIsoG as a scaffold for designing modified nucleotide inhibitors that exploit the differential active-site tolerance of HIV-1 RT versus host polymerases, with the goal of reducing host toxicity.

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